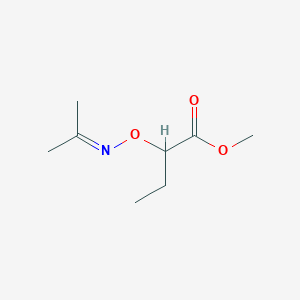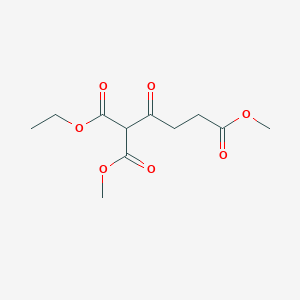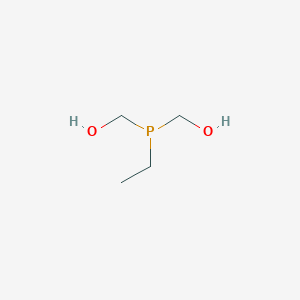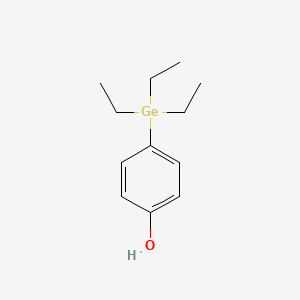
(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)acetonitrile is a chemical compound that belongs to the purine family. It is structurally related to xanthine derivatives and is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3,7-trimethylxanthine.
Nitrile Formation: The introduction of the acetonitrile group is achieved through a nucleophilic substitution reaction. This involves the reaction of 1,3,7-trimethylxanthine with a suitable nitrile donor, such as acetonitrile, under basic conditions.
Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dimethyl sulfoxide, at elevated temperatures (around 80-100°C) to facilitate the nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Optimization: Reaction conditions are optimized for maximum efficiency, including temperature control, solvent selection, and reaction time.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: (1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with various functional groups replacing the nitrile group.
Scientific Research Applications
(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)acetonitrile involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: Act as an inhibitor of certain enzymes, affecting metabolic pathways.
Bind to Receptors: Interact with cellular receptors, modulating signal transduction pathways.
Alter Gene Expression: Influence gene expression by interacting with transcription factors.
Comparison with Similar Compounds
1,3,7-trimethylxanthine: A precursor in the synthesis of (1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)acetonitrile.
Theobromine: Another xanthine derivative with similar structural features.
Theophylline: A compound with similar biological activities.
Uniqueness: this compound is unique due to its specific nitrile group, which imparts distinct chemical reactivity and potential biological activities compared to other xanthine derivatives.
Properties
CAS No. |
5648-41-9 |
|---|---|
Molecular Formula |
C10H11N5O2 |
Molecular Weight |
233.23 g/mol |
IUPAC Name |
2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)acetonitrile |
InChI |
InChI=1S/C10H11N5O2/c1-13-6(4-5-11)12-8-7(13)9(16)15(3)10(17)14(8)2/h4H2,1-3H3 |
InChI Key |
IVLNDJIAXXGGJD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[6-(dimethylamino)pyridin-3-yl]methyl]-N,N-dimethylpyridin-2-amine;hydrochloride](/img/structure/B14731524.png)

![Trimethyl[(trifluoroacetyl)oxy]stannane](/img/structure/B14731539.png)

![2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B14731552.png)



![2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14731577.png)

![2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione](/img/structure/B14731583.png)



